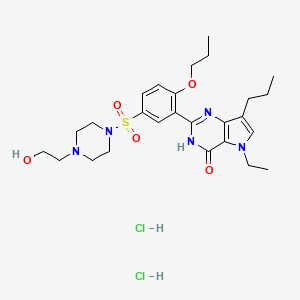

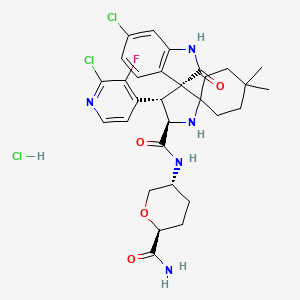

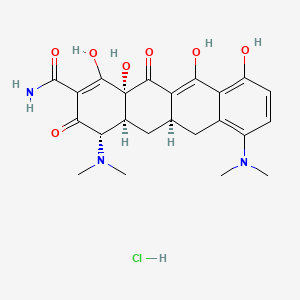

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholino-2-oxoethyl)-2-oxo-2H-chromene-8-carbaldehyde

Vue d'ensemble

Description

MKC-8866, also known as IRE1-IN-8866, is an inhibitor of IRE1 RNase activity.

Applications De Recherche Scientifique

Cancer Therapy: Enhancing Chemotherapeutic Response

MKC8866 has been identified as an inhibitor of IRE1 RNase activity, which plays a crucial role in the endoplasmic reticulum stress response. In triple-negative breast cancer (TNBC) cells, MKC8866 attenuates the production of pro-tumorigenic factors and enhances the response to chemotherapy, suggesting its potential as an adjuvant therapy in cancer treatment .

Neuro-Oncology: Adjuvant Treatment for Glioblastoma

In the context of glioblastoma, MKC8866 has shown promise as an adjuvant treatment. It inhibits IRE1 signaling, which is crucial for tumor cell survival under endoplasmic reticulum stress. This inhibition sensitizes glioblastoma cells to temozolomide, the standard chemotherapeutic, and prevents relapse in mice models .

Lipid Metabolism: Regulating Triacylglycerol and Fatty Acid Oxidation

Evidence suggests that MKC8866, through its action on IRE1, may influence lipid metabolism, particularly in the regulation of triacylglycerol metabolism, fatty acid oxidation, and membrane composition. This could have implications for metabolic diseases and conditions associated with lipid dysregulation .

Mécanisme D'action

MKC8866, also known as “7-hydroxy-6-methoxy-4-methyl-3-(2-morpholino-2-oxoethyl)-2-oxo-2H-chromene-8-carbaldehyde”, is a potent compound with significant implications in the field of cancer research . This article will delve into the various aspects of MKC8866’s mechanism of action.

Target of Action

The primary target of MKC8866 is IRE1 (Inositol-Requiring Enzyme 1), an endoplasmic reticulum (ER) stress sensor . IRE1 plays a crucial role in the resolution of ER stress and, in severe stress conditions, can lead to cell death . MKC8866 is a selective IRE1 RNase inhibitor .

Mode of Action

MKC8866 interacts with its target, IRE1, by inhibiting its RNase activity . This inhibition leads to a rapid attenuation of basal IRE1 RNase activity, as demonstrated by decreased levels of XBP1s transcript and its downstream targets .

Biochemical Pathways

The inhibition of IRE1 RNase activity by MKC8866 affects the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated during ER stress and constitutes an important pro-survival arm . MKC8866’s action on IRE1 RNase activity modulates this pathway, impacting the production of pro-tumorigenic factors .

Result of Action

The inhibition of IRE1 RNase activity by MKC8866 has been shown to modulate the tumor cell secretome and enhance response to chemotherapy . In prostate cancer, MKC8866 strongly inhibits tumor growth as monotherapy in multiple preclinical models in mice and shows synergistic antitumor effects with current prostate cancer drugs .

Action Environment

The action of MKC8866 can be influenced by the tumor microenvironment. For instance, tumor cells experience ER stress due to adverse microenvironmental cues . MKC8866’s action on IRE1 signaling serves as an adaptive mechanism to overcome this stress . .

Propriétés

IUPAC Name |

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-6-methoxy-4-methyl-3-(2-morpholino-2-oxoethyl)-2-oxo-2H-chromene-8-carbaldehyde | |

CAS RN |

1338934-59-0 | |

| Record name | MKC-8866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MKC-8866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

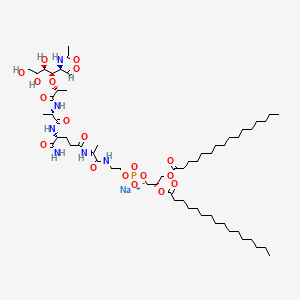

![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)